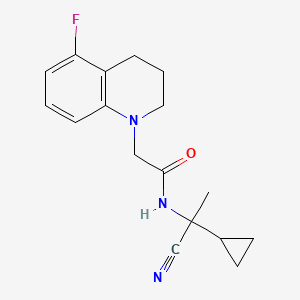
N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide" is a derivative of the quinoline class, which has been extensively studied for its potential in treating various diseases. Quinoline derivatives have shown promise as potent inhibitors of Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentration (MIC) values as low as 0.05 µM and activity against drug-resistant strains . These compounds have also been identified as targeting the cytochrome bc1 complex in M. tuberculosis, which is a novel mechanism of action compared to other antitubercular drugs .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including the use of isocyanides, quinoline carbaldehydes, and carboxylic acids in a Passerini three-component reaction . Additionally, a new route for the synthesis of a related compound, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, has been described, which is a key intermediate for selective EGFR kinase inhibitors . This demonstrates the versatility of quinoline derivatives in the synthesis of compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substitutions on the quinoline ring, such as the cyano and fluoro groups, as well as the cyclopropyl and acetamide groups, can significantly influence the biological activity and target specificity of these compounds .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, as demonstrated in the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalysed cyclisation . These reactions are crucial for the formation of the quinoline core and for introducing functional groups that are essential for the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. For instance, the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides by a three-component reaction in water suggests that these compounds can be synthesized under mild conditions, which may be beneficial for large-scale production . Additionally, the antiproliferative activities of certain quinoline derivatives against various human cancer cell lines indicate that these compounds have specific cytotoxicity, which is a desirable property for anticancer agents .
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-17(11-19,12-7-8-12)20-16(22)10-21-9-3-4-13-14(18)5-2-6-15(13)21/h2,5-6,12H,3-4,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUGUWBTOKJSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

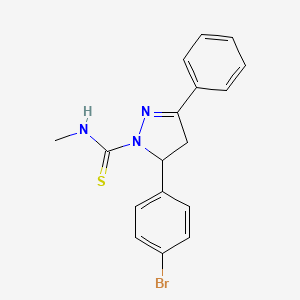
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

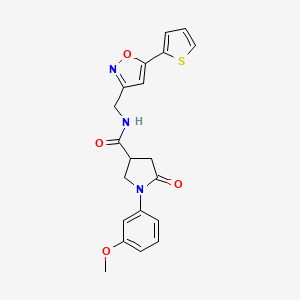
![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)

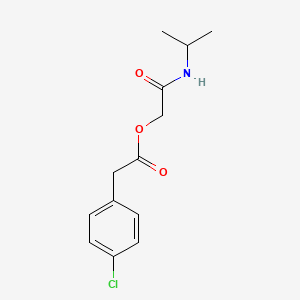
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)
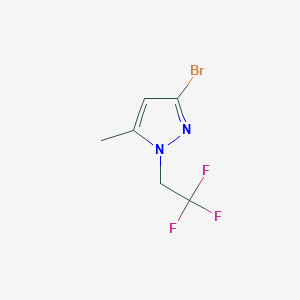

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

